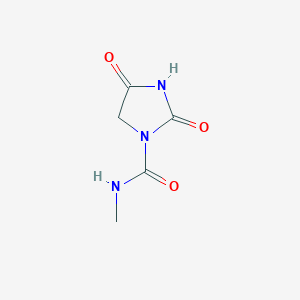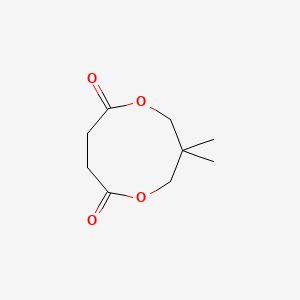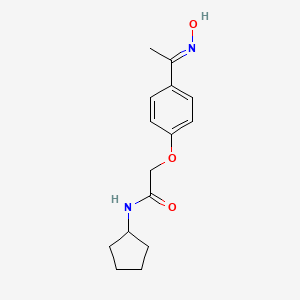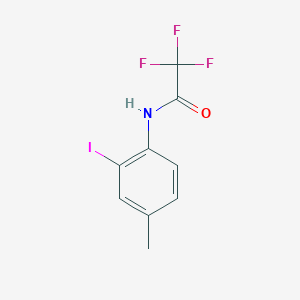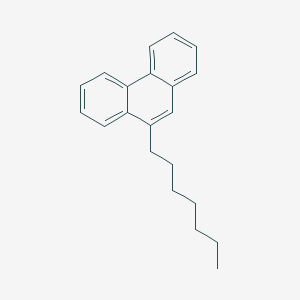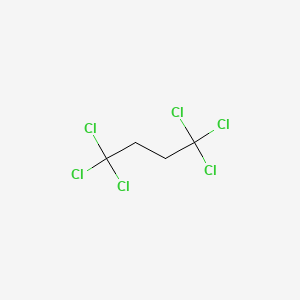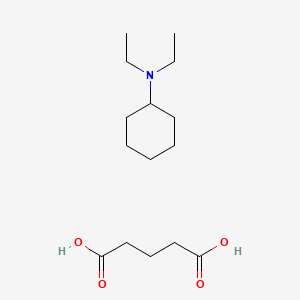
N,N-diethylcyclohexanamine;pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylcyclohexanamine;pentanedioic acid is a compound that combines the structural features of both N,N-diethylcyclohexanamine and pentanedioic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylcyclohexanamine;pentanedioic acid typically involves the reaction of N,N-diethylcyclohexanamine with pentanedioic acid. The reaction conditions may vary depending on the desired yield and purity of the product. Commonly, the reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure optimal results.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylcyclohexanamine;pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-diethylcyclohexanamine;pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethylcyclohexanamine;pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-diethylcyclohexanamine: A related compound with similar structural features but lacking the pentanedioic acid moiety.
Pentanedioic acid: A simple dicarboxylic acid that forms the basis of the compound.
Uniqueness
N,N-diethylcyclohexanamine;pentanedioic acid is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
68239-13-4 |
|---|---|
Molecular Formula |
C15H29NO4 |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
N,N-diethylcyclohexanamine;pentanedioic acid |
InChI |
InChI=1S/C10H21N.C5H8O4/c1-3-11(4-2)10-8-6-5-7-9-10;6-4(7)2-1-3-5(8)9/h10H,3-9H2,1-2H3;1-3H2,(H,6,7)(H,8,9) |
InChI Key |
AWAPGSREZKXRMK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCCCC1.C(CC(=O)O)CC(=O)O |
Related CAS |
68239-14-5 68239-13-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


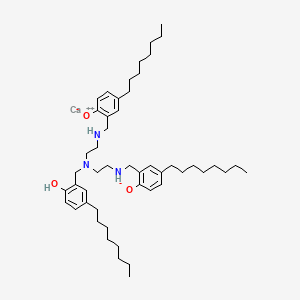
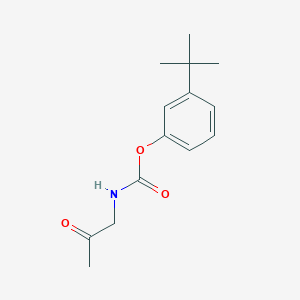
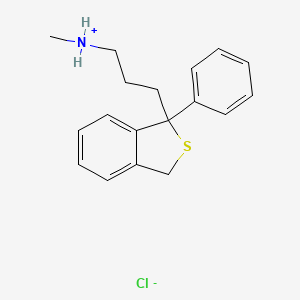
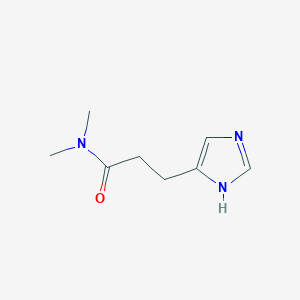


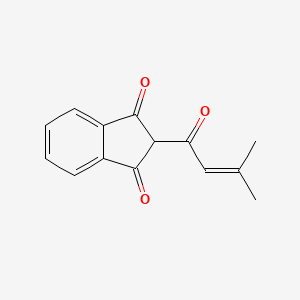
![1-[2-[[(4-Propoxyphenyl)amino]carbonyloxy]ethyl]piperidine](/img/structure/B13760658.png)
